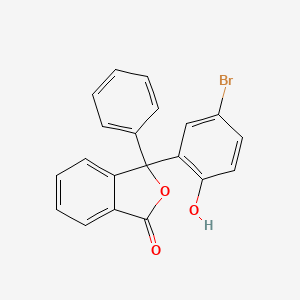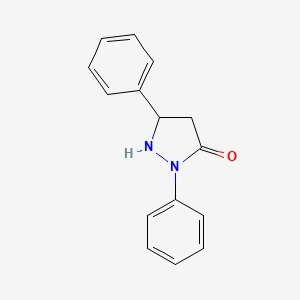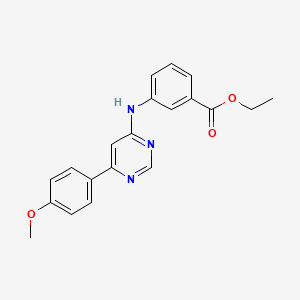
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with a hydroxyethyl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring opening and subsequent formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-4-methyl-1-phenylpyrazolidin-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-ol.
Substitution: Formation of substituted phenyl derivatives, such as 4-(2-hydroxyethyl)-4-methyl-1-(4-bromophenyl)pyrazolidin-3-one.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxyethyl)phenol: A simpler compound with a hydroxyethyl group attached to a phenol ring.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group compared to 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one.
4-Methyl-1-phenylpyrazolidin-3-one: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the pyrazolidinone ring provides a stable scaffold for further modifications.
Eigenschaften
CAS-Nummer |
71363-81-0 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O2/c1-12(7-8-15)9-14(13-11(12)16)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,13,16) |
InChI-Schlüssel |
NLZJPSQPARBYLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)

![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)

![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

